molecular formula C24H48N6 B14227669 1,3,5-Tris[2-(piperidin-1-yl)ethyl]-1,3,5-triazinane CAS No. 820241-36-9

1,3,5-Tris[2-(piperidin-1-yl)ethyl]-1,3,5-triazinane

Cat. No.: B14227669
CAS No.: 820241-36-9
M. Wt: 420.7 g/mol
InChI Key: BGTQQTAUYNMTKB-UHFFFAOYSA-N
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Description

1,3,5-Tris[2-(piperidin-1-yl)ethyl]-1,3,5-triazinane is a complex organic compound that features a triazinane core with three piperidine groups attached via ethyl linkers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris[2-(piperidin-1-yl)ethyl]-1,3,5-triazinane typically involves the reaction of 1,3,5-triazine with piperidine derivatives. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained in good yields.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their subsequent reactions to form the final product. The use of high-throughput screening and optimization of reaction conditions is crucial to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris[2-(piperidin-1-yl)ethyl]-1,3,5-triazinane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.

Scientific Research Applications

1,3,5-Tris[2-(piperidin-1-yl)ethyl]-1,3,5-triazinane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-Tris[2-(piperidin-1-yl)ethyl]-1,3,5-triazinane involves its interaction with molecular targets and pathways within biological systems. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action can lead to improved cognitive function in conditions such as Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine: A simpler compound with a similar core structure but without the piperidine groups.

    1,2,4-Triazine: Another triazine derivative with different substitution patterns and properties.

    Piperidine: A six-membered heterocycle that is a key component of the compound.

Uniqueness

1,3,5-Tris[2-(piperidin-1-yl)ethyl]-1,3,5-triazinane is unique due to its combination of a triazinane core with multiple piperidine groups, which imparts distinct chemical and biological properties

Properties

CAS No.

820241-36-9

Molecular Formula

C24H48N6

Molecular Weight

420.7 g/mol

IUPAC Name

1,3,5-tris(2-piperidin-1-ylethyl)-1,3,5-triazinane

InChI

InChI=1S/C24H48N6/c1-4-10-25(11-5-1)16-19-28-22-29(20-17-26-12-6-2-7-13-26)24-30(23-28)21-18-27-14-8-3-9-15-27/h1-24H2

InChI Key

BGTQQTAUYNMTKB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2CN(CN(C2)CCN3CCCCC3)CCN4CCCCC4

Origin of Product

United States

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